

Physical and chemical properties of 2,5-Dimethylbenzylamine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2,5-Dimethylbenzylamine**

Cat. No.: **B130764**

[Get Quote](#)

An In-depth Technical Guide to **2,5-Dimethylbenzylamine**: Properties, Synthesis, and Applications

Introduction

2,5-Dimethylbenzylamine is an organic chemical compound belonging to the class of substituted benzylamines. Its structure consists of a benzene ring substituted with two methyl groups at positions 2 and 5, and an aminomethyl group. This primary amine is a versatile intermediate in organic synthesis, finding applications in the development of pharmaceuticals and as a ligand in coordination chemistry. The presence of the nucleophilic amine group and the substituted aromatic ring dictates its chemical reactivity and utility. This guide provides a comprehensive overview of its physical and chemical properties, synthesis protocols, key reactions, and applications for researchers and professionals in drug development.

Physical and Chemical Properties

2,5-Dimethylbenzylamine is a liquid at room temperature. Its properties are summarized below.

Table 1: Physical Properties of 2,5-Dimethylbenzylamine

Property	Value	Source
Molecular Formula	C ₉ H ₁₃ N	[1] [2] [3]
Molecular Weight	135.21 g/mol	[1] [4] [5]
Appearance	Clear, colorless liquid	[6]
Boiling Point	514.49 K (241.34 °C) (Joback Calculated)	[5]
Refractive Index	1.5350 to 1.5380 (at 20°C, 589 nm)	[6]
LogP (Octanol/Water)	1.762 (Crippen Calculated)	[5]
Water Solubility	log ₁₀ WS = -2.74 (mol/L) (Crippen Calculated)	[5]

Table 2: Spectroscopic and Computational Data for 2,5-Dimethylbenzylamine

Data Type	Details	Source
IUPAC Name	(2,5-dimethylphenyl)methanamine	[1]
CAS Registry Number	93-48-1	[2] [3] [4]
InChI Key	LUJNPFWZXIGIPS-UHFFFAOYSA-N	[2] [3] [4]
IR Spectrum	Conforms to structure	[1] [2] [6]
Kovats Retention Index	1200 (Standard non-polar)	[1] [5]
Predicted CCS ([M+H] ⁺)	127.5 Å ²	[4] [7]
Predicted CCS ([M+Na] ⁺)	136.1 Å ²	[4] [7]

Chemical Reactivity and Behavior

The chemical behavior of **2,5-Dimethylbenzylamine** is primarily governed by the lone pair of electrons on the nitrogen atom of the primary amine group, which makes it both basic and nucleophilic.^[4] Unlike anilines, the methylene spacer between the benzene ring and the amino group prevents the delocalization of the nitrogen's lone pair into the aromatic system, making benzylamines stronger bases.^[4]

Key aspects of its reactivity include:

- Basicity: It readily reacts with acids to form ammonium salts.
- Nucleophilicity: The amine group can attack electrophilic centers. This is fundamental to its role in various synthetic transformations.
- Condensation Reactions: It undergoes condensation reactions with aldehydes and ketones to form imines (Schiff bases).^[4] This reaction involves a nucleophilic attack by the amine on the carbonyl carbon, followed by the elimination of a water molecule.^[4]
- Alkylation and Acylation: The nitrogen can be alkylated or acylated to form secondary, tertiary amines, or amides, respectively.

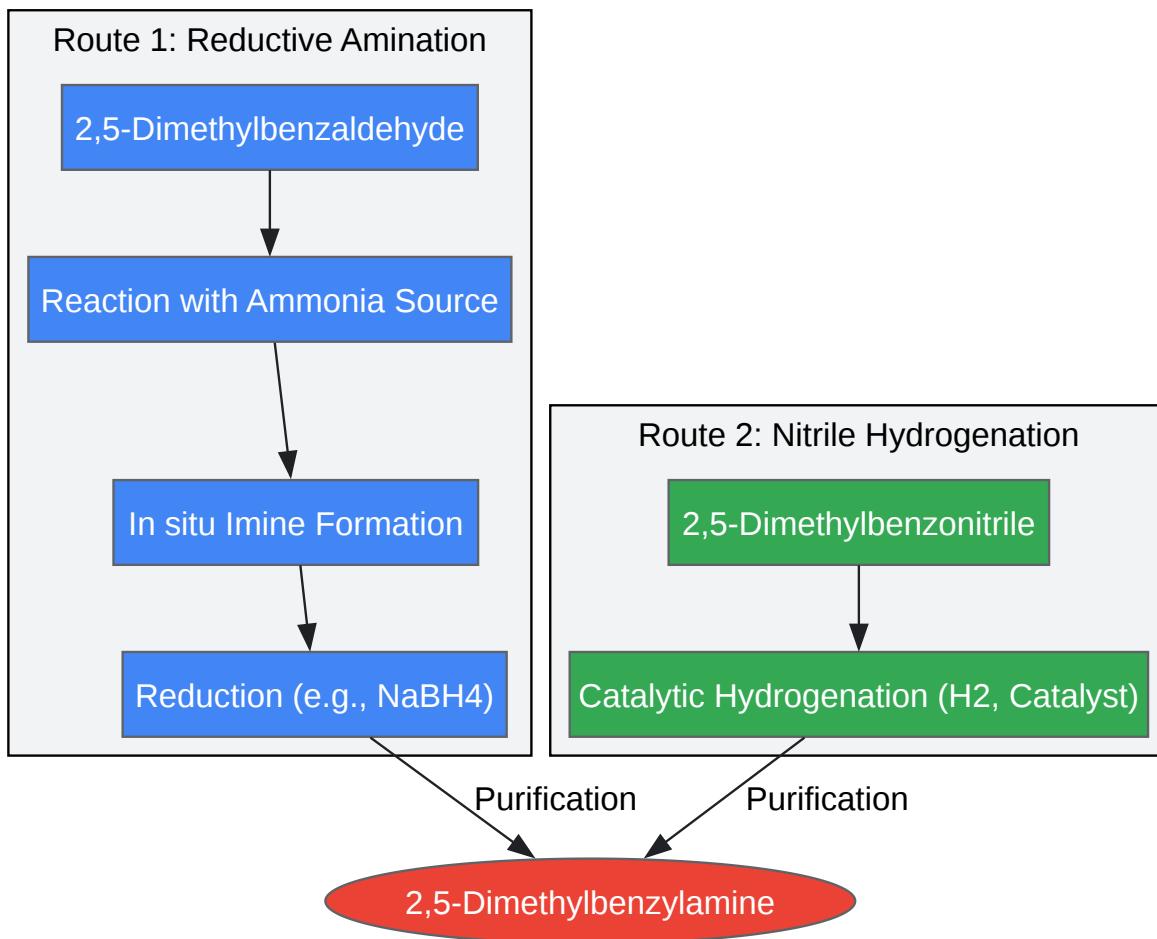
Synthesis of 2,5-Dimethylbenzylamine

Several synthetic routes are available for the preparation of **2,5-Dimethylbenzylamine**. The choice of method often depends on the availability of starting materials, desired purity, and scale of the reaction.

Experimental Protocol 1: Reductive Amination of 2,5-Dimethylbenzaldehyde

This is a common method for synthesizing primary amines.

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,5-dimethylbenzaldehyde in a suitable solvent such as methanol.
- Amine Source: Add an excess of an ammonia source, such as ammonium acetate or a solution of ammonia in methanol.


- Reduction: Cool the mixture in an ice bath and add a reducing agent, such as sodium borohydride (NaBH_4), portion-wise. The reducing agent reduces the imine intermediate formed in situ.
- Work-up: After the reaction is complete (monitored by TLC), quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.
- Extraction: Extract the aqueous residue with an organic solvent like ethyl acetate or dichloromethane.
- Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by distillation or column chromatography.

Experimental Protocol 2: Catalytic Hydrogenation of 2,5-Dimethylbenzonitrile

This method provides a high-yield route to the desired amine.[\[4\]](#)

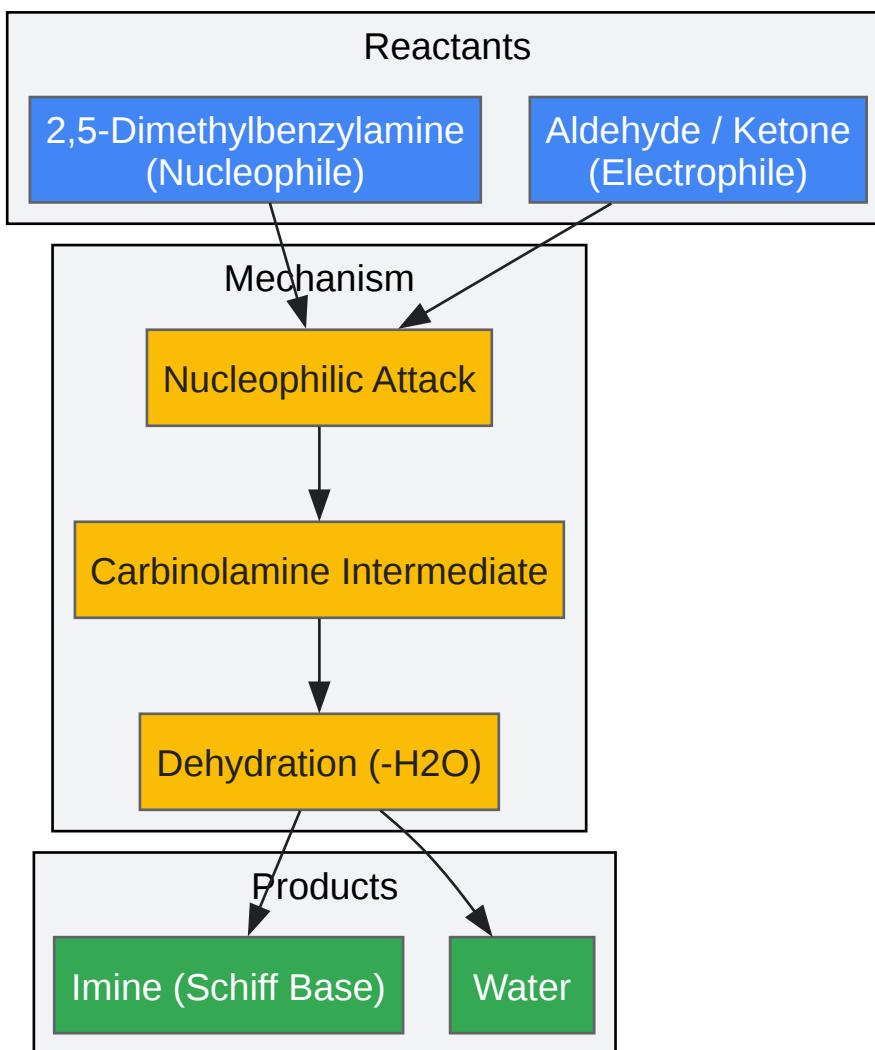
- Reaction Setup: Place 2,5-dimethylbenzonitrile, a suitable solvent (e.g., ethanol or methanol), and a hydrogenation catalyst (e.g., Raney nickel or palladium on carbon) in a high-pressure autoclave.
- Hydrogenation: Seal the reactor, flush with nitrogen, and then pressurize with hydrogen gas to the desired pressure.
- Reaction Conditions: Heat the mixture to the target temperature and stir until hydrogen uptake ceases.
- Work-up: Cool the reactor to room temperature and carefully vent the excess hydrogen.
- Purification: Filter the reaction mixture to remove the catalyst. The solvent is then removed from the filtrate by distillation under reduced pressure to yield the product, **2,5-Dimethylbenzylamine**.

Synthesis Workflow for 2,5-Dimethylbenzylamine

[Click to download full resolution via product page](#)*Synthesis pathways for **2,5-Dimethylbenzylamine**.*

Key Chemical Reactions

The nucleophilic nature of the amine group is central to its utility in synthesis. A prime example is the formation of Schiff bases.


Experimental Protocol 3: Imine Formation (Schiff Base)

- Reactant Mixing: Dissolve equimolar amounts of **2,5-Dimethylbenzylamine** and an appropriate aldehyde or ketone (e.g., benzaldehyde) in a solvent like ethanol or toluene in a

round-bottom flask.

- **Catalysis (Optional):** A catalytic amount of a weak acid, such as acetic acid, can be added to facilitate the dehydration step.
- **Water Removal:** Equip the flask with a Dean-Stark apparatus and a condenser to azeotropically remove the water formed during the reaction.
- **Reaction:** Heat the mixture to reflux until no more water is collected.
- **Isolation:** Cool the reaction mixture. The product may crystallize upon cooling or can be isolated by removing the solvent under reduced pressure. Recrystallization or chromatography can be used for further purification.

Condensation Reaction Pathway (Imine Formation)

[Click to download full resolution via product page](#)*Mechanism of Schiff base formation.*

Applications in Research and Drug Development

Benzylamine derivatives are important structural motifs in many biologically active molecules.

[4]

- Pharmaceutical Intermediates: **2,5-Dimethylbenzylamine** serves as a building block for more complex molecules. The benzylamine scaffold is a core component in various medicinal compounds.^[4] While direct applications of this specific isomer are less

documented than its N,N-dimethylated counterpart, it is a valuable precursor for creating libraries of compounds for drug screening.

- **Ligand Synthesis:** The amine group can coordinate with metal centers, making it useful for synthesizing ligands for coordination chemistry and catalysis.[\[4\]](#)
- **Precursor for Bioactive Compounds:** Related N,N-dimethylbenzylamine structures are known precursors in the synthesis of antihistamines and agents targeting the central nervous system.[\[4\]](#)[\[8\]](#) This highlights the potential of the substituted benzylamine framework in medicinal chemistry.

Safety and Handling

2,5-Dimethylbenzylamine is considered a hazardous chemical and must be handled with appropriate safety precautions.

- **GHS Classification:** It is classified as causing skin irritation (H315) and serious eye irritation (H319).[\[1\]](#) Some safety data sheets classify it more severely as causing severe skin burns and eye damage.[\[9\]](#)
- **Handling:** Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[\[9\]](#)
- **Storage:** Store in a tightly closed container in a dry, cool, and well-ventilated place.
- **First Aid:**
 - **Skin Contact:** Immediately flush skin with plenty of water. Remove contaminated clothing.[\[9\]](#)
 - **Eye Contact:** Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[\[9\]](#)
 - **Ingestion:** Do NOT induce vomiting. Rinse mouth and drink plenty of water. Seek immediate medical attention.[\[9\]](#)

- Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek medical attention.[9]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,5-Dimethylbenzylamine | C9H13N | CID 66735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,5-Dimethylbenzylamine [webbook.nist.gov]
- 3. 2,5-Dimethylbenzylamine [webbook.nist.gov]
- 4. 2,5-Dimethylbenzylamine|Chemical Synthesis Reagent [benchchem.com]
- 5. 2,5-Dimethylbenzylamine (CAS 93-48-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. 2,5-Dimethylbenzylamine, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. PubChemLite - 2,5-dimethylbenzylamine (C9H13N) [pubchemlite.lcsb.uni.lu]
- 8. N N Dimethylbenzylamine: Characteristics and Applications of Multi functional Organic Amine Compounds [sincerechemicals.com]
- 9. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [Physical and chemical properties of 2,5-Dimethylbenzylamine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b130764#physical-and-chemical-properties-of-2-5-dimethylbenzylamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com